N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide
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Overview
Description
N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide is a chemical compound that features a piperazine ring substituted with a methyl group and an alaninamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-(4-methylpiperazin-1-yl)-beta-alaninamide typically involves the reaction of 4-methylpiperazine with beta-alanine derivatives under specific conditions. One common method includes the use of coupling agents such as carbodiimides to facilitate the formation of the amide bond between the piperazine and alanine moieties .
Industrial Production Methods
Industrial production of N3-(4-methylpiperazin-1-yl)-beta-alaninamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with electrophiles, leading to the formation of various derivatives
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of substituted piperazine derivatives .
Scientific Research Applications
N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N3-(4-methylpiperazin-1-yl)-beta-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide: A compound with similar structural features and potential biological activity.
3-(4-(Substituted)-piperazin-1-yl)cinnolines: Compounds with a piperazine ring and similar biological properties.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: Compounds with antibacterial activity and similar structural motifs.
Uniqueness
N~3~-(4-methylpiperazin-1-yl)-beta-alaninamide is unique due to its specific combination of a piperazine ring and an alaninamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C8H18N4O |
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Molecular Weight |
186.26 g/mol |
IUPAC Name |
3-[(4-methylpiperazin-1-yl)amino]propanamide |
InChI |
InChI=1S/C8H18N4O/c1-11-4-6-12(7-5-11)10-3-2-8(9)13/h10H,2-7H2,1H3,(H2,9,13) |
InChI Key |
KZEVMOWZABPYQC-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)NCCC(=O)N |
Origin of Product |
United States |
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